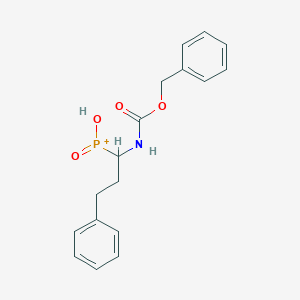

(1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid

Description

(1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid is a phosphinic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group, a phenylpropyl backbone, and a phosphinic acid moiety. This compound is synthesized via HMDS (hexamethyldisilazane)-mediated P–C bond formation, as described in recent studies .

Key synthetic details:

Properties

Molecular Formula |

C17H19NO4P+ |

|---|---|

Molecular Weight |

332.31 g/mol |

IUPAC Name |

hydroxy-oxo-[3-phenyl-1-(phenylmethoxycarbonylamino)propyl]phosphanium |

InChI |

InChI=1S/C17H18NO4P/c19-17(22-13-15-9-5-2-6-10-15)18-16(23(20)21)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H-,18,19,20,21)/p+1 |

InChI Key |

WGVRVKKOLVAFEO-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)CCC(NC(=O)OCC2=CC=CC=C2)[P+](=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a phosphinic acid moiety through a series of reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of (1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphinic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of phosphinic acid derivatives. Below is a detailed comparison with three analogs synthesized under similar conditions (Table 1).

Table 1: Comparative Analysis of (1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic Acid and Analogs

| Compound Name | Substituent at Phosphinic Acid | Protecting Group | Diastereomeric Ratio (d.r.) | Yield (%) | Key Observations |

|---|---|---|---|---|---|

| (1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid (Target Compound) | -CH$_2$-4-methylpentanoic acid | Benzyloxycarbonyl (Cbz) | 96:4 (R:S) | 53 | High stereoselectivity, moderate yield |

| (2S)-2-({(R)-1-(Cbz-amino)-3-phenylpropylphosphoryl}methyl)pent-4-ynoic acid (5n) | -CH$_2$-pent-4-ynoic acid | Cbz | 95:5 | 56 | Similar d.r., improved yield vs. 5m |

| 2-[({(R)-1-(tert-Butoxycarbonylamino)-3-phenylpropyl}(hydroxy)phosphoryl)methyl]pent-4-ynoic acid (5o) | -CH$_2$-pent-4-ynoic acid | tert-Butoxycarbonyl (Boc) | 1.3:1 | 89 | Lower stereoselectivity, higher yield |

Key Comparative Findings

Impact of Protecting Groups :

- The Cbz group (target compound and 5n) favors higher stereoselectivity (d.r. >95:5) compared to the Boc group (5o, d.r. 1.3:1) . This suggests that steric and electronic properties of the protecting group influence reaction pathways during P–C bond formation.

- The Boc group in 5o enhances yield (89%) but sacrifices stereochemical control, likely due to reduced steric hindrance during intermediate formation.

Role of Substituents: The 4-methylpentanoic acid substituent (target compound) provides moderate yield (53%), whereas the pent-4-ynoic acid group (5n) improves yield to 56% without compromising stereoselectivity. The alkyne moiety in 5n and 5o may enhance solubility or facilitate further functionalization via click chemistry.

Stereochemical Outcomes :

- The target compound and 5n exhibit near-complete stereoselectivity (>95% R-configuration), critical for interactions with chiral biological targets (e.g., enzymes).

- In contrast, 5o’s lower d.r. (1.3:1) highlights the Boc group’s inability to stabilize transition states effectively during HMDS-mediated synthesis.

Synthetic Efficiency :

- The Boc-protected analog (5o) achieves the highest yield (89%) but requires trade-offs in stereochemical purity. This makes it suitable for applications where enantiomeric separation is feasible.

Biological Activity

(1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid, with the CAS number 234452-57-4, is a phosphinic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a benzyloxycarbonyl group and a phenylpropyl chain, which may enhance its interactions with various biological targets.

- Molecular Formula : C₁₇H₂₀N₄O₄P

- Molecular Weight : 333.32 g/mol

- Structure : The compound contains a chiral phosphorus atom, contributing to its biological activity and specificity.

Biological Activity

Phosphinic acids, including (1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid, have been identified as inhibitors of metalloproteases and aspartyl proteases. These enzymes are crucial in various physiological processes and are implicated in several diseases, including cancer.

The compound's mechanism primarily involves the inhibition of metalloproteases, which play significant roles in extracellular matrix remodeling and tumor progression. By binding to the active sites of these enzymes, (1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid can potentially hinder their activity, thereby influencing cancer cell behavior.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of (1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid:

- Inhibitory Effects : Research indicates that this phosphinic acid derivative exhibits significant inhibitory effects against various metalloproteases, demonstrating high specificity and potency.

- Therapeutic Potential : Due to its ability to inhibit key enzymes involved in disease mechanisms, this compound shows promise as a therapeutic agent in drug development targeting diseases such as cancer.

- Structure-Activity Relationship (SAR) : Studies have explored the SAR of this compound, revealing how modifications to its structure can influence its binding affinity and inhibitory potency against target enzymes.

Case Studies

- Cancer Treatment : A study evaluated the effects of (1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid on cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential use as an anticancer agent.

- Metalloprotease Inhibition : In vitro assays showed that this compound effectively inhibited matrix metalloproteinases (MMPs), which are often overexpressed in tumors. The inhibition was quantified using IC50 values, indicating strong binding affinity.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.